molecular formula C6H8N2O B2682831 4-Cyclopropyl-1,2-oxazol-5-amine CAS No. 1781222-94-3

4-Cyclopropyl-1,2-oxazol-5-amine

Cat. No.: B2682831
CAS No.: 1781222-94-3
M. Wt: 124.143
InChI Key: MYXDSDLNICRDAU-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1,2-oxazol-5-amine is a heterocyclic compound with the molecular formula C6H8N2O. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a cyclopropyl group attached to the oxazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-Cyclopropyl-1,2-oxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-1,2-oxazol-5-amine is unique due to its specific cyclopropyl substitution, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Biological Activity

4-Cyclopropyl-1,2-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique cyclopropyl substitution on the oxazole ring, which influences its reactivity and biological activity. The presence of the oxazole moiety is associated with various biological effects, making it a valuable target for drug development.

Property Details
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Solubility Soluble in organic solvents
Appearance White to off-white solid

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby altering metabolic pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell function contributes to its antimicrobial efficacy.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including the mitochondrial-mediated pathway. In particular, it has shown promise against melanoma and breast cancer cell lines.

Case Studies

  • Melanoma Cell Line Study :
    • Cell Line : B16 melanoma
    • Concentration : 50 nM
    • Outcome : Induced significant apoptosis as evidenced by increased caspase activity .
  • Breast Cancer Study :
    • Cell Line : MCF-7
    • Concentration : 100 nM
    • Outcome : Reduced cell viability by 70% after 48 hours of treatment .

Comparative Analysis with Similar Compounds

This compound can be compared with other oxazole derivatives to highlight its unique properties:

Compound Biological Activity Unique Features
4-Cyclopropylisoxazol-5-amineModerate antimicrobialDifferent substituents on the ring
2-Cyclopropyl-4,5-dihydro-1,2-oxazoleAnticancer potentialAltered ring structure

Research Applications

The compound is being explored for various applications in scientific research:

  • Drug Development : It serves as a lead compound for developing new therapeutics targeting specific diseases.
  • Material Science : Its unique chemical properties allow for potential applications in creating novel materials .

Properties

IUPAC Name

4-cyclopropyl-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXDSDLNICRDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(ON=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781222-94-3
Record name 4-cyclopropyl-1,2-oxazol-5-amine
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